

Spectroscopic Profile of N,N-diethyl-1-pentanamine: A Technical Guide

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Compound of Interest

Compound Name: 1-Pentanamine, N,N-diethyl

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This technical guide provides a detailed overview of the spectroscopic data for N,N-diethyl-1-pentanamine, a tertiary amine of interest in various chemical and pharmaceutical research domains. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a combination of predicted Nuclear Magnetic Resonance (NMR) data and experimental data from its close structural homolog, N,N-diethyl-1-butanamine, for Infrared (IR) spectroscopy and Mass Spectrometry (MS). This approach provides a robust and scientifically grounded spectroscopic profile.

Data Presentation

The following tables summarize the key spectroscopic data for N,N-diethyl-1-pentanamine.

Table 1: Predicted ^1H NMR Data for N,N-diethyl-1-pentanamine

Disclaimer: The following ^1H NMR data is predicted using computational models and should be considered as an estimation. Experimental verification is recommended.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.40	q	4H	N-(CH ₂ CH ₃) ₂
~2.30	t	2H	N-CH ₂ -(CH ₂) ₃ -CH ₃
~1.45	m	2H	N-CH ₂ -CH ₂ -(CH ₂) ₂ -CH ₃
~1.30	m	4H	N-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃
~1.00	t	6H	N-(CH ₂ CH ₃) ₂
~0.90	t	3H	N-(CH ₂) ₄ -CH ₃

Table 2: Predicted ¹³C NMR Data for N,N-diethyl-1-pentanamine

Disclaimer: The following ¹³C NMR data is predicted using computational models and should be considered as an estimation. Experimental verification is recommended.

Chemical Shift (ppm)	Assignment
~52.0	N-CH ₂ -(CH ₂) ₃ -CH ₃
~47.0	N-(CH ₂ CH ₃) ₂
~32.0	N-CH ₂ -CH ₂ -(CH ₂) ₂ -CH ₃
~29.0	N-(CH ₂) ₂ -CH ₂ -CH ₂ -CH ₃
~22.5	N-(CH ₂) ₃ -CH ₂ -CH ₃
~14.0	N-(CH ₂) ₄ -CH ₃
~12.0	N-(CH ₂ CH ₃) ₂

Table 3: Representative Infrared (IR) Spectroscopy Data

Note: As experimental IR data for N,N-diethyl-1-pentanamine is not readily available, the following are the expected characteristic absorption bands for a tertiary aliphatic amine.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2850	Strong	C-H stretching (alkyl)
1470-1450	Medium	C-H bending (alkyl)
1250-1020	Medium-Weak	C-N stretching

Table 4: Representative Mass Spectrometry (MS) Data for N,N-diethyl-1-butanamine

Disclaimer: The following data is from the experimental mass spectrum of the structural analog N,N-diethyl-1-butanamine and is presented as a likely fragmentation pattern for N,N-diethyl-1-pentanamine. The molecular ion peak for N,N-diethyl-1-pentanamine would be at m/z 143.

m/z	Relative Intensity	Assignment
86	100%	[M - C ₃ H ₇] ⁺ (α-cleavage, loss of propyl radical)
58	~40%	[C ₃ H ₈ N] ⁺
44	~20%	[C ₂ H ₆ N] ⁺
129	~10%	[M] ⁺ (Molecular ion)

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard procedures for the analysis of liquid aliphatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of N,N-diethyl-1-pentanamine is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR

tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (0 ppm).

- **^1H NMR Acquisition:** The ^1H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum is acquired on the same instrument, typically operating at 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used, and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ^{13}C isotope. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons, although none are present in this molecule.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a neat liquid sample like N,N-diethyl-1-pentanamine, a thin film is prepared by placing a single drop of the liquid between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a uniform film.
- **Data Acquisition:** The salt plates are mounted in the sample holder of an FT-IR spectrometer. A background spectrum of the clean, empty salt plates is recorded first. The sample spectrum is then recorded, typically over the range of 4000 to 400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

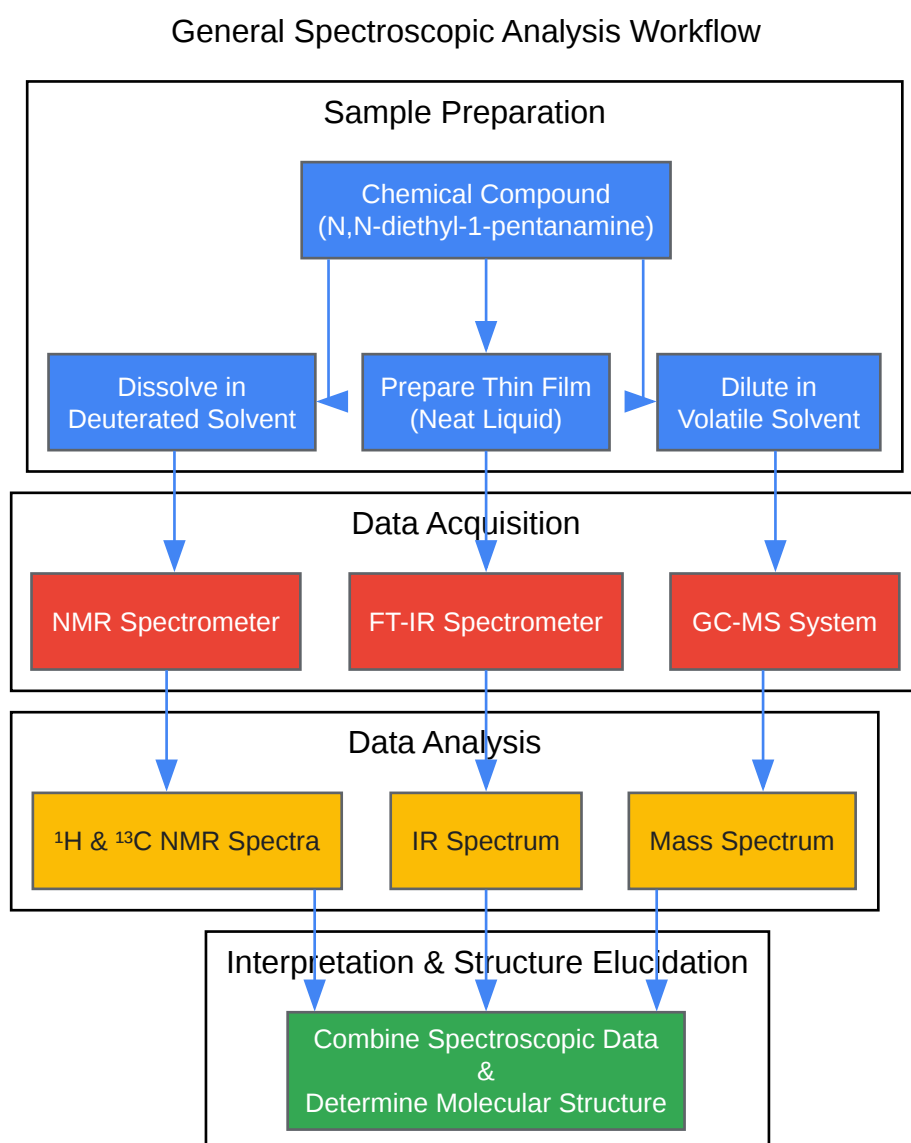
Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer via Gas Chromatography (GC-MS). A diluted solution of N,N-diethyl-1-pentanamine in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The volatile amine is separated from the solvent and other potential impurities on a capillary column (e.g., a non-polar DB-5 or similar). The eluting compound then enters the ion source of the mass spectrometer. Electron Ionization (EI) is typically used, with a standard electron energy of 70 eV.

- **Mass Analysis and Detection:** The resulting positively charged fragments and the molecular ion are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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